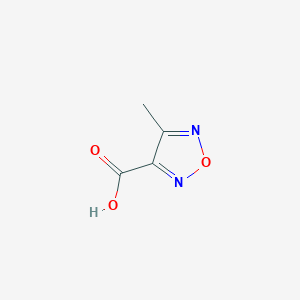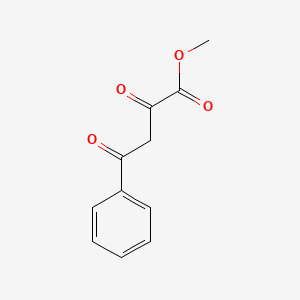
4-メチル-1,2,5-オキサジアゾール-3-カルボン酸
説明
“4-Methyl-1,2,5-oxadiazole-3-carboxylic acid” is a chemical compound with the molecular formula C4H4N2O3 . It is used in the field of chemistry for various purposes.
Synthesis Analysis
The synthesis of “4-Methyl-1,2,5-oxadiazole-3-carboxylic acid” and its derivatives involves several steps. The yield is approximately 80.80%, and the product appears as yellow crystals .Molecular Structure Analysis
The molecular structure of “4-Methyl-1,2,5-oxadiazole-3-carboxylic acid” is characterized by several features. The molecular weight is 128.09 g/mol. The compound has one hydrogen bond donor and five hydrogen bond acceptors .Chemical Reactions Analysis
The chemical reactions involving “4-Methyl-1,2,5-oxadiazole-3-carboxylic acid” are complex and involve several steps. The reactions are characterized by the formation of electrophilic nitrogen species .Physical and Chemical Properties Analysis
“4-Methyl-1,2,5-oxadiazole-3-carboxylic acid” has several physical and chemical properties. It has a molecular weight of 128.09 g/mol, a topological polar surface area of 76.2 Ų, and a complexity of 127 .科学的研究の応用
医薬品: 抗菌剤
4-メチル-1,2,5-オキサジアゾール-3-カルボン酸誘導体は、抗菌剤としての可能性について研究されています。 オキサジアゾール環は、2つの窒素原子と1つの酸素原子を含み、5員環の複素環構造を形成し、抗菌、抗ウイルス、抗真菌、および抗腫瘍特性を示します 。これらの化合物は、様々な病原体を標的にするように合成することができ、感染症治療のための新しい道を開きます。
農業: 植物保護
農業において、オキサジアゾール誘導体は、除草剤、殺虫剤、および殺菌剤の活性により、植物保護剤として役立ちます 。これらの化合物は、作物を植物病原性真菌から保護することができ、これらは深刻な被害と収量損失を引き起こす可能性があります。このような化合物の開発は、持続可能な農業と食料安全保障にとって不可欠です。
高エネルギー材料
オキサジアゾール誘導体の高い正の生成エンタルピーと密度は、高エネルギー材料の合成に適しています 。これらの特性は、エネルギー放出と安定性が重要な要素である、爆薬や推進薬の開発において特に価値があります。
鎮痛剤および抗炎症薬
4-メチル-1,2,5-オキサジアゾール-3-カルボン酸に基づくものを含む、オキサジアゾール誘導体は、鎮痛剤および抗炎症薬として有望であることが示されています 。痛みと炎症反応を調節する能力は、慢性疼痛管理と炎症性疾患のための新しい薬物の開発に利用できます。
抗がん研究
オキサジアゾール誘導体の抗腫瘍特性は、抗がん研究の候補としています 。これらの化合物は、癌細胞の増殖と生存を阻害するように設計することができ、新規のがん治療法の開発のための潜在的な経路を提供します。
将来の方向性
生化学分析
Biochemical Properties
4-Methyl-1,2,5-oxadiazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with kinase modulators, which are crucial in regulating cellular processes such as cell growth, metabolism, and apoptosis . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.
Cellular Effects
The effects of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of various signaling pathways, including those involved in inflammation and immune response . Additionally, 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . This compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and antibacterial activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
4-Methyl-1,2,5-oxadiazole-3-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biological effects. The distribution of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid is crucial for its activity, as it determines the concentration of the compound at its site of action.
Subcellular Localization
4-Methyl-1,2,5-oxadiazole-3-carboxylic acid is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. Targeting signals and post-translational modifications play a role in directing 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid to specific organelles, where it can modulate cellular processes.
特性
IUPAC Name |
4-methyl-1,2,5-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-2-3(4(7)8)6-9-5-2/h1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIAHHRZVGJYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310934 | |
| Record name | 4-methyl-1,2,5-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58677-34-2 | |
| Record name | 58677-34-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-1,2,5-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1296671.png)


![Ethyl [4-(acetylamino)phenoxy]acetate](/img/structure/B1296675.png)






